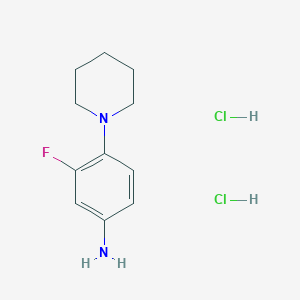
1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a methoxyphenyl group attached to the triazole ring, which is further connected to an ethanamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine typically involves the formation of the triazole ring followed by the introduction of the methoxyphenyl and ethanamine groups. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the methoxyphenyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The ethanamine moiety can interact with receptors or enzymes, modulating their function. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.
Comparación Con Compuestos Similares
1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine can be compared with other triazole derivatives such as:
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: This compound has a similar methoxyphenyl group but differs in the presence of a naphthalenyl group instead of a triazole ring.
2-(3-Methoxyphenyl)-1-(3-pyridinyl)ethanamine: This compound features a pyridinyl group in place of the triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14N4O |
|---|---|
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
1-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H14N4O/c1-7(12)10-13-11(15-14-10)8-4-3-5-9(6-8)16-2/h3-7H,12H2,1-2H3,(H,13,14,15) |
Clave InChI |
JUDRZEHOURQZJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=NN1)C2=CC(=CC=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


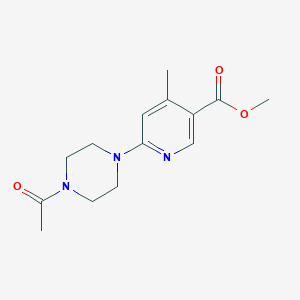
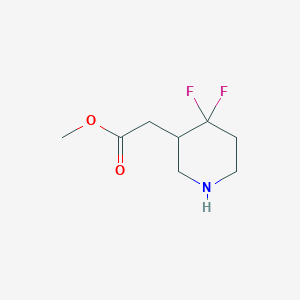

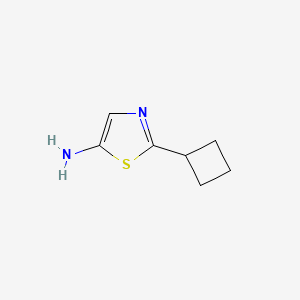
![2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810147.png)
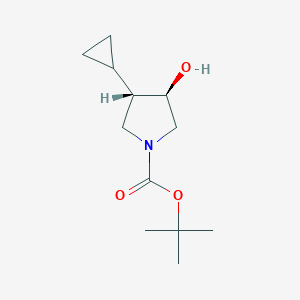
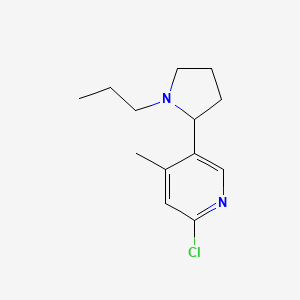

![7-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B11810163.png)
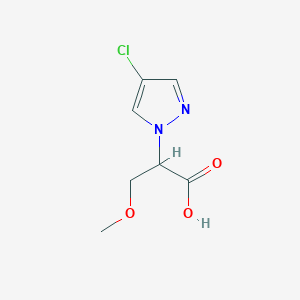

![2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810180.png)
